molecular formula C10H15NO4 B2513683 6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid CAS No. 2305526-86-5

6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid

Cat. No.: B2513683
CAS No.: 2305526-86-5
M. Wt: 213.233
InChI Key: YRRXWJMFLCQGQC-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid is a chemical compound with the molecular formula C10H15NO4 It is a morpholine derivative characterized by the presence of a prop-2-enoyl group and two methyl groups at the 6th position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid typically involves the reaction of morpholine derivatives with appropriate acylating agents. One common method includes the acylation of 6,6-dimethylmorpholine with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, especially at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethylmorpholine-2-carboxylic acid: Lacks the prop-2-enoyl group.

    4-Prop-2-enoylmorpholine-2-carboxylic acid: Lacks the dimethyl groups at the 6th position.

    6-Methyl-4-prop-2-enoylmorpholine-2-carboxylic acid: Has only one methyl group at the 6th position.

Uniqueness

6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid is unique due to the presence of both the prop-2-enoyl group and two methyl groups at the 6th position of the morpholine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

6,6-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-4-8(12)11-5-7(9(13)14)15-10(2,3)6-11/h4,7H,1,5-6H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRXWJMFLCQGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)C(=O)O)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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